molecular formula C6H4Cl3NO B566307 3,5-Dichloro-1-methylpyrrole-2-carbonyl chloride CAS No. 106116-35-2

3,5-Dichloro-1-methylpyrrole-2-carbonyl chloride

Cat. No.: B566307
CAS No.: 106116-35-2
M. Wt: 212.454
InChI Key: LCYUXQXCHODIAE-UHFFFAOYSA-N
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Description

3,5-Dichloro-1-methylpyrrole-2-carbonyl chloride is a chemical compound with the molecular formula C6H4Cl3NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-1-methylpyrrole-2-carbonyl chloride typically involves the chlorination of 1-methylpyrrole-2-carbonyl chloride. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as dichloromethane, at low temperatures to control the reaction rate and prevent over-chlorination.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-1-methylpyrrole-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction can lead to the formation of less chlorinated derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or primary amines in solvents like ethanol or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 3,5-dichloro-1-methylpyrrole-2-carboxamides or esters.

    Oxidation: Formation of 3,5-dichloro-1-methylpyrrole-2-carbonyl N-oxide.

    Reduction: Formation of 3-chloro-1-methylpyrrole-2-carbonyl chloride.

Scientific Research Applications

3,5-Dichloro-1-methylpyrrole-2-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3,5-Dichloro-1-methylpyrrole-2-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-1H-pyrrole-2-carbonyl chloride
  • 3,5-Dichloro-1-methyl-1H-pyrrole-2-carboxylic acid
  • 3,5-Dichloro-1-methyl-1H-pyrrole-2-carboxamide

Uniqueness

3,5-Dichloro-1-methylpyrrole-2-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

CAS No.

106116-35-2

Molecular Formula

C6H4Cl3NO

Molecular Weight

212.454

IUPAC Name

3,5-dichloro-1-methylpyrrole-2-carbonyl chloride

InChI

InChI=1S/C6H4Cl3NO/c1-10-4(8)2-3(7)5(10)6(9)11/h2H,1H3

InChI Key

LCYUXQXCHODIAE-UHFFFAOYSA-N

SMILES

CN1C(=CC(=C1C(=O)Cl)Cl)Cl

Synonyms

1H-Pyrrole-2-carbonyl chloride, 3,5-dichloro-1-methyl- (9CI)

Origin of Product

United States

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